Cas no 1600974-74-0 (5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one)

5-Amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one is a brominated dihydropyridinone derivative with a functionalized alkyl side chain. Its key structural features include a reactive bromine substituent at the 3-position and a hydroxyl group on the 2-methylpropyl moiety, enhancing its utility in synthetic applications. The amino group at the 5-position and the methyl group at the 4-position contribute to its versatility as an intermediate in pharmaceutical and agrochemical synthesis. The compound’s stability and well-defined reactivity profile make it suitable for further functionalization, particularly in heterocyclic chemistry. Its purity and consistent performance are critical for research and industrial-scale applications.
5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one structure
1600974-74-0 structure
Product name:5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one
CAS No:1600974-74-0
MF:C10H15BrN2O2
MW:275.142301797867
CID:5977661
PubChem ID:116492789

5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one
    • EN300-1109193
    • 1600974-74-0
    • Inchi: 1S/C10H15BrN2O2/c1-6(5-14)3-13-4-8(12)7(2)9(11)10(13)15/h4,6,14H,3,5,12H2,1-2H3
    • InChI Key: PJTIUFWGSDMEJO-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C(=CN(C1=O)CC(C)CO)N

Computed Properties

  • Exact Mass: 274.03169g/mol
  • Monoisotopic Mass: 274.03169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.6Ų
  • XLogP3: 0.4

5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1109193-2.5g
5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one
1600974-74-0 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1109193-1g
5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one
1600974-74-0 95%
1g
$986.0 2023-10-27
Enamine
EN300-1109193-10.0g
5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one
1600974-74-0
10g
$6450.0 2023-06-10
Enamine
EN300-1109193-5g
5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one
1600974-74-0 95%
5g
$2858.0 2023-10-27
Enamine
EN300-1109193-10g
5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one
1600974-74-0 95%
10g
$4236.0 2023-10-27
Enamine
EN300-1109193-1.0g
5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one
1600974-74-0
1g
$1500.0 2023-06-10
Enamine
EN300-1109193-5.0g
5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one
1600974-74-0
5g
$4349.0 2023-06-10
Enamine
EN300-1109193-0.1g
5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one
1600974-74-0 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1109193-0.25g
5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one
1600974-74-0 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1109193-0.5g
5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one
1600974-74-0 95%
0.5g
$946.0 2023-10-27

Additional information on 5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one

Introduction to 5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one (CAS No. 1600974-74-0)

5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1600974-74-0, belongs to the dihydropyridine class of heterocyclic molecules, which are well-known for their diverse biological activities and pharmacological properties. The structural features of this molecule, including its amino, bromo, and hydroxymethyl substituents, contribute to its potential as a versatile intermediate in the synthesis of bioactive agents.

The dihydropyridin-2-one core structure of this compound is particularly noteworthy, as it serves as a scaffold for numerous pharmacologically relevant molecules. Dihydropyridines are commonly associated with vasodilatory effects and have been extensively studied for their role in cardiovascular therapeutics. The presence of a bromo group at the 3-position introduces a region of electrophilic reactivity, making this compound a valuable precursor for further functionalization. Additionally, the amino group at the 5-position provides a site for further derivatization, enabling the construction of more complex molecular architectures.

The 3-hydroxy-2-methylpropyl side chain attached to the 1-position adds an interesting layer of complexity to the molecule. This substituent not only influences the overall solubility and metabolic stability of the compound but also opens up possibilities for interactions with biological targets. The hydroxyl group in particular is known to participate in hydrogen bonding, a critical aspect of molecular recognition in biological systems. This feature makes 5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one a promising candidate for drug discovery efforts aimed at modulating protein-protein interactions or enzyme inhibition.

In recent years, there has been growing interest in the development of novel dihydropyridine derivatives for their potential therapeutic applications. The structural motif of dihydropyridines has been leveraged to create molecules with enhanced selectivity and reduced side effects compared to earlier generations of drugs. For instance, studies have demonstrated that modifications in the dihydropyridine ring can significantly alter binding affinities and pharmacokinetic profiles. The specific arrangement of substituents in 5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one suggests that it may exhibit unique interactions with biological targets, making it an attractive candidate for further investigation.

One particularly compelling aspect of this compound is its potential role in modulating inflammatory pathways. Inflammatory responses are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Recent research has highlighted the importance of targeting specific enzymes and signaling pathways involved in inflammation. The structural features of 5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one, particularly its ability to engage with biological targets through hydrogen bonding and other non-covalent interactions, positions it as a candidate for developing novel anti-inflammatory agents.

The synthesis of 5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one presents an intriguing challenge due to its complex structural framework. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Modern techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have enabled chemists to introduce specific functional groups with remarkable efficiency. These advancements not only facilitate the production of this compound but also allow for rapid exploration of its derivatives.

The potential applications of 5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin-2-one extend beyond inflammation modulation. Its structural characteristics also make it a viable candidate for exploring its role in neuroprotective therapies. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and dysfunction. The ability of dihydropyridine derivatives to interact with neurotransmitter receptors and ion channels has led to investigations into their potential as neuroprotective agents. Given the presence of multiple functional groups that can engage with biological targets, this compound warrants further exploration in this context.

Furthermore, the bromo substituent at the 3-position offers opportunities for further chemical manipulation through nucleophilic aromatic substitution or metal-catalyzed coupling reactions. These strategies can be employed to introduce additional functional groups or link this compound to other bioactive moieties, thereby expanding its therapeutic potential. For example, coupling this dihydropyridine derivative to peptides or nucleoside analogs could yield novel hybrid molecules with enhanced specificity and efficacy.

The pharmacokinetic properties of 5-amino-3-bromo-1-(3-hydroxy-2-methylpropyl)-4-methyl-1,2-dihydropyridin - - one are also subjects of interest. Factors such as solubility, metabolic stability, and membrane permeability are critical determinants of a drug's bioavailability and therapeutic effectiveness. The hydroxymethyl side chain may influence solubility by introducing polar interactions with water molecules, while the bromo group could affect metabolic pathways through selective binding to enzymes involved in drug degradation. Detailed pharmacokinetic studies would be essential to optimize dosing regimens and minimize potential side effects.

In conclusion,5-amino - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- - bromo - - - - - - - - methyl propyl ) 4 methyl ) d hy dro py ridi n ) two one ( cas no .1600974 )74(0) represents a structurally complex yet promising candidate for pharmaceutical research . Its unique combination o f functional groups , along wi th its ability t o engage wi th bi ological targets , makes i t an i nteresting subj ect fo r further study . As resear ch contin ues t o uncover new therapeutic avenues , compounds like thi s may play a cruci al role i n dev eloping next-generation dr ugs . p >

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